2-fluoro-N-[2-(naphthalen-1-ylcarbamoyl)phenyl]benzamide
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Overview
Description
2-[(2-Fluorobenzoyl)amino]-N-(1-naphthyl)benzamide is an organic compound that features a complex structure with both fluorobenzoyl and naphthyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluorobenzoyl)amino]-N-(1-naphthyl)benzamide typically involves a multi-step process. One common method includes:
Friedel–Crafts Acylation: This step involves the acylation of naphthalene with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation: The resulting product is then reacted with an amine derivative to form the amide bond, yielding the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluorobenzoyl)amino]-N-(1-naphthyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[(2-Fluorobenzoyl)amino]-N-(1-naphthyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and resins.
Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-[(2-Fluorobenzoyl)amino]-N-(1-naphthyl)benzamide involves its interaction with specific molecular targets. The fluorobenzoyl group may enhance binding affinity to certain enzymes or receptors, while the naphthyl group can influence the compound’s overall stability and solubility. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Fluorobenzoyl)amino]-N-(1-naphthyl)benzamide
- 2-[(4-Fluorobenzoyl)amino]-N-(1-naphthyl)benzamide
Uniqueness
2-[(2-Fluorobenzoyl)amino]-N-(1-naphthyl)benzamide is unique due to the position of the fluorine atom on the benzoyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This positional difference can affect the compound’s binding affinity, selectivity, and overall pharmacokinetic properties.
Properties
Molecular Formula |
C24H17FN2O2 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-[(2-fluorobenzoyl)amino]-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C24H17FN2O2/c25-20-13-5-3-11-18(20)23(28)27-22-14-6-4-12-19(22)24(29)26-21-15-7-9-16-8-1-2-10-17(16)21/h1-15H,(H,26,29)(H,27,28) |
InChI Key |
NFVXQTYTUQEIAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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